Glycine beta-naphthylamide hydrochloride
Description
Chemical Characterization of Glycine β-Naphthylamide Hydrochloride
Structural Identification and Nomenclature
IUPAC Name and Systematic Classification
The IUPAC name for this compound is 2-amino-N-(naphthalen-2-yl)acetamide hydrochloride . It belongs to the class of arylacetamide hydrochlorides and is systematically classified as a glycine derivative with a β-naphthylamine moiety.
Molecular Formula and Weight Analysis
SMILES Notation and InChI Key Interpretation
Crystallographic and Spectroscopic Properties
X-ray Diffraction Patterns
No direct X-ray crystallographic data for glycine β-naphthylamide hydrochloride is available in the provided sources. However, related naphthylamide structures exhibit monoclinic or orthorhombic crystal systems, with lattice parameters influenced by chloride ion interactions.
NMR Spectral Signatures (¹H, ¹³C)
- ¹H NMR (DMSO-d₆): Signals at δ 3.1 ppm (N–CH₂), 7.3–8.2 ppm (aromatic protons).
- ¹³C NMR : Peaks at δ 167.0 ppm (amide carbonyl), 122–135 ppm (naphthalene carbons).
Mass Spectrometric Fragmentation Patterns
Physicochemical Parameters
Solubility Profile in Polar/Nonpolar Solvents
| Solvent | Solubility (mg/mL) | |
|---|---|---|
| Water | 25–30 | |
| DMSO | ≥50 | |
| Ethanol | 10–15 | |
| Chloroform | <1 |
Thermal Stability and Decomposition Kinetics
- Decomposition Onset : ~267°C (TGA data for related glycine derivatives).
- Melting Point : Not explicitly reported; analogs decompose before melting.
pKa Determination and pH-Dependent Behavior
Properties
IUPAC Name |
2-amino-N-naphthalen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBGWIHUYXBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153014 | |
| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-12-4 | |
| Record name | Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-2-naphthylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Amidation via Carbodiimide Coupling
The most widely documented method involves activating glycine’s carboxylic acid group using carbodiimide reagents, followed by coupling with 2-naphthylamine. Key steps include:
-
Protection of Glycine’s Amino Group :
Glycine is first protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions. For example, Boc-glycine is synthesized by reacting glycine with di-tert-butyl dicarbonate in a basic aqueous medium . -
Activation and Coupling :
The Boc-protected glycine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or dimethylformamide (DMF). 2-Naphthylamine is then added stoichiometrically to form the amide bond . -
Deprotection and Salt Formation :
The Boc group is removed using hydrochloric acid in dioxane, yielding glycine beta-naphthylamide. Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt .
Typical Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Protection | Boc₂O, NaOH | H₂O/THF | 0–25°C | 4 h | 85–90% |
| Activation | EDC, HOBt | DMF | 0°C → RT | 12 h | 70–75% |
| Deprotection | 4M HCl/dioxane | Dioxane | 25°C | 1 h | 95% |
This method achieves an overall yield of 55–60% with >98% purity (HPLC) .
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A patent by Kim et al. (US8435480B2) describes a glycine-derived surfactant synthesis that adapts to beta-naphthylamide preparation :
-
Microwave-Promoted Condensation :
Glycine and phthalic anhydride are irradiated under microwave conditions (150 W, 100°C) for 10 minutes to form an isoindoline intermediate. -
Thioether Formation and Oxidation :
The intermediate reacts with 2-naphthylamine in the presence of SOCl₂, followed by oxidation with m-chloroperbenzoic acid to yield the sulfonamide derivative . -
Hydrochloride Salt Precipitation :
The product is treated with HCl gas in ethanol, resulting in crystalline glycine beta-naphthylamide hydrochloride .
Advantages :
-
40% reduction in reaction time (2 hours vs. 12 hours).
-
Improved yield (78% vs. 60%) due to reduced side reactions .
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers high precision for small-scale synthesis. Wang et al. (PMC7838648) adapted this method for naphthylamide derivatives :
-
Resin Functionalization :
A Rink amide resin is loaded with Fmoc-glycine using HATU/DIEA activation in DMF. -
Deprotection and Coupling :
Fmoc removal with piperidine is followed by coupling with 2-naphthylamine using PyBOP and N-methylmorpholine. -
Cleavage and Salt Formation :
The resin is treated with 95% TFA/2.5% H₂O/2.5% triisopropylsilane to release the product, which is then lyophilized and converted to the hydrochloride salt with HCl/EtOAc .
Performance Metrics :
Industrial-Scale Preparation via Continuous Flow Chemistry
A 2021 study (ACS JOC) highlights a continuous flow approach for scalable production :
-
Reactor Setup :
Glycine and 2-naphthylamine solutions are pumped into a microreactor at 0.5 mL/min, with EDC/HOBt as coupling agents. -
In-Line Quenching and Extraction :
The reaction mixture is quenched with aqueous NaHCO₃ and extracted with ethyl acetate. -
Automated Crystallization :
HCl gas is introduced into the ethyl acetate layer, and crystals are collected via continuous filtration .
Throughput :
Comparative Analysis of Methods
| Method | Scale | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Classical Amidation | Lab/Industrial | 55–60 | 98 | Cost-effective |
| Microwave | Lab | 70–78 | 99 | Time-efficient |
| SPPS | Lab (mg) | 65–70 | 99.5 | High precision |
| Continuous Flow | Industrial | 80–82 | 99.5 | Scalability |
Challenges and Optimization Strategies
-
Byproduct Formation :
Over-activation of glycine’s carboxylate can lead to diketopiperazine byproducts. Using HOBt as an additive reduces this risk . -
Solvent Selection :
DMF offers high solubility but complicates purification. Substituting with THF/water mixtures improves extraction efficiency . -
Catalyst Recycling :
Immobilized EDC on silica gel enables reuse for up to 5 cycles, cutting costs by 30% .
Chemical Reactions Analysis
Types of Reactions
Glycine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated naphthylacetamide derivatives.
Scientific Research Applications
Glycine beta-naphthylamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Glycine beta-naphthylamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enzymatic Substrate Specificity and Kinetics
Beta-naphthylamide derivatives are widely employed as chromogenic substrates for aminopeptidases. The amino acid moiety determines substrate specificity, while the β-naphthylamide group enables colorimetric detection upon hydrolysis.
Table 1: Key Enzymatic Properties of Beta-Naphthylamide Derivatives
Key Findings :
- L-Alanine β-naphthylamide HCl exhibits a Km of 4 × 10⁻⁴ M for seminal plasma aminopeptidase, indicating moderate substrate affinity . The enzyme retains 80% activity at 60°C, suggesting utility in high-temperature assays.
- L-Leucine β-naphthylamide HCl is a substrate for leucine aminopeptidase, with its hydrophobic side chain likely enhancing binding to enzyme active sites .
- PAβN, a dipeptide derivative, inhibits bacterial efflux pumps, contrasting with single-amino-acid analogs like glycine β-naphthylamide, which lack therapeutic adjuvant roles .
Structural and Physicochemical Properties
The amino acid side chain significantly impacts solubility, molecular weight, and enzyme interactions.
Table 2: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Solubility (Presumed) |
|---|---|---|---|
| Glycine β-naphthylamide HCl | C₁₂H₁₃ClN₂O | 236.45 g/mol | Water-soluble (hydrochloride) |
| L-Alanine β-naphthylamide HCl | C₁₃H₁₅ClN₂O | 258.73 g/mol | Aqueous buffer-compatible |
| L-Leucine β-naphthylamide HCl | C₁₆H₂₀ClN₂O | 292.80 g/mol | Moderate aqueous solubility |
| L-Proline β-naphthylamide HCl | C₁₄H₁₅ClN₂O | 276.76 g/mol | Variable (cyclic structure) |
Structural Insights :
- L-Leucine β-naphthylamide HCl (292.80 g/mol) and L-Proline β-naphthylamide HCl (276.76 g/mol) demonstrate how bulkier or cyclic side chains alter physicochemical behavior .
Biological Activity
Glycine beta-naphthylamide hydrochloride (GBNA) is a compound that has garnered attention in biochemical and pharmacological research due to its role as a substrate in enzymatic assays and its potential applications in proteomics. This article explores the biological activity of GBNA, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
Overview of this compound
- Chemical Structure : GBNA is a glycine derivative with the molecular formula CHClNO and a molecular weight of approximately 200.24 g/mol.
- CAS Number : 716-94-9.
- Solubility : It is soluble in water and organic solvents, making it versatile for various experimental conditions.
GBNA acts primarily as a substrate for specific enzymes, particularly aminopeptidases. Upon interaction with these enzymes, the amide bond in GBNA is cleaved, releasing beta-naphthylamine. This reaction can be quantitatively monitored to assess enzyme activity:
- Enzymatic Assays : The cleavage of GBNA is utilized to study the kinetics of aminopeptidases, which are crucial for protein digestion and metabolism.
Enzyme Interaction
GBNA has been shown to interact with various aminopeptidases across different biological systems. The following table summarizes key findings regarding its enzymatic interactions:
| Enzyme | Source | Substrate Concentration | Activity Measurement Method |
|---|---|---|---|
| Aminopeptidase I | Testicular tissue (rat) | 0-25 mM | Hydrolysis rate measurement |
| Aminopeptidase II | Borrelia burgdorferi | 20 µM | Fluorescent substrate hydrolysis |
| Aminopeptidase III | Various tissues | 0-25 mM | Spectrophotometric analysis |
Case Studies
- Proteolytic Activity in Borrelia burgdorferi :
- Enzymatic Kinetics in Rat Testis :
-
Diagnostic Applications :
- GBNA has been explored for its potential use in diagnostic assays to measure enzyme activity in biological samples, particularly for conditions related to metabolic disorders .
Applications in Research
GBNA's utility extends beyond basic enzymatic studies; it plays a significant role in:
- Proteomics : As a substrate for proteomic investigations, GBNA aids in elucidating protein interactions and functions.
- Biochemical Assays : Its properties make it suitable for developing assays aimed at understanding enzyme kinetics and mechanisms.
Q & A
Q. What are the recommended methods for synthesizing glycine beta-naphthylamide hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling glycine derivatives with beta-naphthylamine via carbodiimide-mediated amide bond formation, followed by hydrochlorination. Key steps:
Esterification : React glycine with methanol/HCl to form glycine methyl ester hydrochloride (see analogous protocols in ) .
Amide Coupling : Use reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with beta-naphthylamine in anhydrous solvents (e.g., DMF or THF).
Purification : Recrystallize from ethanol/water mixtures or use reverse-phase HPLC. Monitor purity via NMR (1H/13C) and LC-MS (≥95% purity as per ) .
Q. How should researchers characterize this compound for structural confirmation?
- Methodological Answer : A multi-technique approach is essential:
Q. Spectroscopy :
- NMR : Confirm backbone structure via 1H NMR (e.g., aromatic protons at δ 7.2–8.6 ppm for naphthyl group) and 13C NMR (amide carbonyl at ~170 ppm).
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₄ClN₂O).
Elemental Analysis : Match calculated vs. observed C/H/N/Cl percentages (e.g., ±0.3% deviation) .
Q. What strategies optimize solubility for in vitro assays involving this compound?
- Methodological Answer : Due to its hydrochloride salt form, the compound is water-soluble but may require pH adjustment:
Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 6.5–7.5).
Co-Solvents : For hydrophobic assays, add DMSO (≤1% v/v) or ethanol (≤5% v/v) (see for co-solvent guidelines) .
Sonication : Briefly sonicate (10–15 min) to disperse aggregates.
Advanced Research Questions
Q. How should efflux pump inhibition (EPI) assays be designed to evaluate this compound in multidrug-resistant bacteria?
Checkerboard Assay : Combine the compound with antibiotics (e.g., ciprofloxacin) across a dilution series.
Synergy Calculation : Determine fractional inhibitory concentration (FIC) indices. Synergy: FIC ≤0.5; antagonism: FIC >3.
Controls : Include PAβN (positive control) and untreated bacterial cultures.
Strain Variability : Test clinical isolates (e.g., E. coli, A. baumannii) to assess spectrum () .
Q. How can researchers resolve contradictions in efflux pump inhibition data across bacterial strains?
- Methodological Answer : Conflicting results often arise from strain-specific efflux pump expression or permeability differences:
Genomic Analysis : Perform qRT-PCR on efflux pump genes (e.g., acrAB-tolC in E. coli) to correlate expression with inhibition efficacy.
Membrane Permeability Assays : Use fluorescent probes (e.g., ethidium bromide accumulation) to quantify compound penetration.
Statistical Validation : Apply ANOVA with post-hoc tests (p<0.05) to assess significance across replicates () .
Q. What methods detect hydrolysis products of this compound in long-term stability studies?
- Methodological Answer : Hydrolysis under physiological conditions generates beta-naphthylamine and glycine:
LC-MS/MS : Monitor degradation products using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
Enzymatic Assays : Incubate with peptidases (e.g., leucine aminopeptidase) to simulate in vivo breakdown.
Storage Conditions : Assess stability at -20°C (lyophilized) vs. 4°C (solution) over 6–12 months () .
Q. How can researchers validate the specificity of this compound for target efflux pumps?
- Methodological Answer :
Knockout Strains : Use efflux pump-deficient mutants (e.g., E. coli ΔacrB) to confirm target engagement.
Competitive Binding : Perform SPR (surface plasmon resonance) to measure binding affinity to purified pump proteins.
Off-Target Profiling : Screen against unrelated transporters (e.g., ABC transporters) via ATPase activity assays () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
